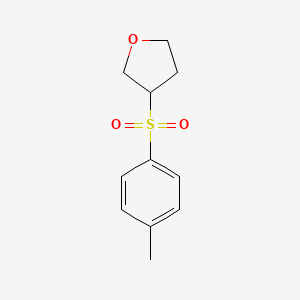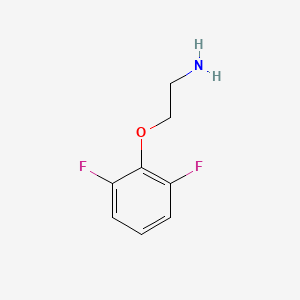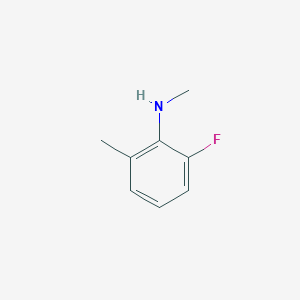
2-Bromo-1-(tert-butyl)-4-chlorobenzene
概要
説明
2-Bromo-1-(tert-butyl)-4-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and chlorine atoms, respectively, and the hydrogen atom at position 1 is substituted with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(tert-butyl)-4-chlorobenzene typically involves the bromination and chlorination of tert-butylbenzene. One common method is to start with 1-tert-butyl-4-chlorobenzene, which is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(tert-butyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of tert-butylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1-(tert-butyl)-4-chlorobenzene, while oxidation with KMnO4 can produce this compound-1-ol.
科学的研究の応用
2-Bromo-1-(tert-butyl)-4-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their effects on biological systems.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(tert-butyl)-4-chlorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In oxidation reactions, the tert-butyl group is oxidized to form alcohols or ketones, which can further react to form other compounds.
類似化合物との比較
Similar Compounds
2-Bromo-1-(tert-butyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-1-(tert-butyl)-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
2-Chloro-1-(tert-butyl)-4-bromobenzene: Similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness
2-Bromo-1-(tert-butyl)-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-bromo-1-tert-butyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUKVQULLPJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


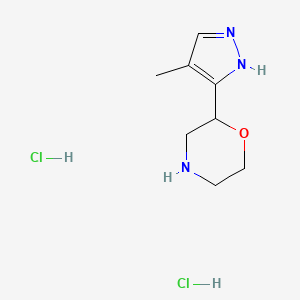

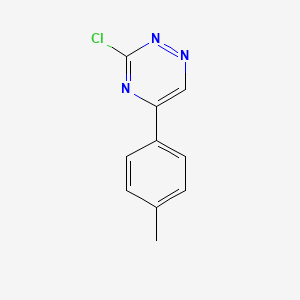


![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)
![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
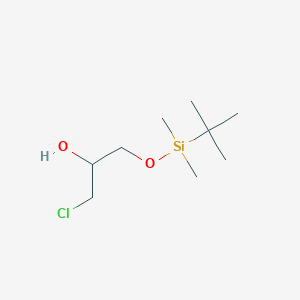
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)
